Zymosterol acetate

Description

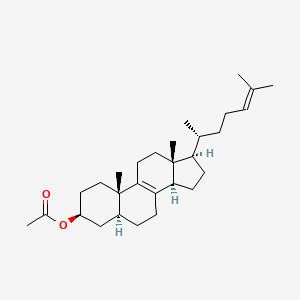

Structure

2D Structure

3D Structure

Properties

CAS No. |

2579-07-9 |

|---|---|

Molecular Formula |

C29H46O2 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8,20,22-23,25-26H,7,9-18H2,1-6H3/t20-,22+,23+,25-,26+,28+,29-/m1/s1 |

InChI Key |

ICNJVDYAAWEPCH-UNXDECLESA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Synonyms |

zymosterol acetate |

Origin of Product |

United States |

Biosynthetic Pathways of Zymosterol and Its Metabolic Fates

The synthesis of zymosterol (B116435) is an integral part of the broader sterol biosynthesis pathway, which is essential for the production of molecules critical for membrane structure and cellular signaling.

Zymosterol Formation within the General Sterol Biosynthesis Pathway

The journey to zymosterol begins with fundamental building blocks and proceeds through a series of enzymatic reactions that construct the characteristic four-ring sterol nucleus.

The carbon backbone of zymosterol, like all isoprenoids, originates from acetyl-CoA through the mevalonate (B85504) pathway. nih.govacs.org This fundamental metabolic route commences with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). guidetopharmacology.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step in cholesterol synthesis. nih.gov Mevalonate is then converted into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). acs.org A series of condensations of these isoprenoid units leads to the formation of the 30-carbon acyclic molecule, squalene (B77637). nih.gov The cyclization of squalene, via squalene monooxygenase, produces the first sterol, lanosterol (B1674476), which is the direct precursor for the pathway leading to zymosterol in animals and fungi. guidetopharmacology.orgnih.gov

In eukaryotes such as mammals and fungi, the formation of zymosterol is a multi-step process that begins with lanosterol. wikipedia.org This conversion involves the removal of three methyl groups from the lanosterol molecule. The initial demethylation occurs at the C14α position, followed by the removal of the two methyl groups at the C4 position. researchgate.net These reactions are catalyzed by a complex of enzymes located in the endoplasmic reticulum. nih.govmedchemexpress.com The removal of these methyl groups results in the formation of zymosterone, which is then reduced by 3-keto-steroid reductase to yield zymosterol. nih.gov

| Precursor | Key Enzymatic Steps | Product |

|---|---|---|

| Lanosterol | 14α-demethylation | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol |

| 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Δ14-reduction | 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol |

| 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol | 4α-demethylation (multi-step) | 4α-methyl-5α-cholesta-8,24-dien-3β-ol (4α-methylzymosterol) |

| 4α-methyl-5α-cholesta-8,24-dien-3β-ol | 4α-decarboxylation and 3-keto reduction | Zymosterol |

In photosynthetic organisms like plants and algae, as well as in some fungi, the initial cyclization of 2,3-oxidosqualene (B107256) yields cycloartenol (B190886) instead of lanosterol. acs.orgnih.gov Cycloartenol serves as the precursor for the biosynthesis of phytosterols (B1254722) (plant sterols) and ergosterol (B1671047). nih.gov While the primary pathway in these organisms proceeds through cycloartenol, zymosterol can still be an intermediate. For instance, in the biosynthesis of ergosterol in fungi, zymosterol is a key precursor that is subsequently methylated at the C24 position. nih.gov Research has also indicated the existence of a dual biosynthetic pathway in some plants, where a minor lanosterol pathway co-exists with the major cycloartenol pathway, potentially contributing to the pool of zymosterol. researchgate.net

Isotopic Labeling Studies to Elucidate Zymosterol Metabolism

Deuterium (B1214612) and Carbon-13 Labeling for Pathway Analysis

The elucidation of complex biosynthetic pathways, such as those leading to and from the sterol intermediate zymosterol, has been significantly advanced by the use of stable isotope labeling. Deuterium (²H) and carbon-13 (¹³C) serve as powerful tracers that allow researchers to map the flow of atoms through metabolic networks, identify key intermediates, and quantify the flux through different branches of a pathway. These non-radioactive isotopes can be incorporated into precursor molecules and their metabolic fate can be traced using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Principles of Isotopic Labeling in Sterol Biosynthesis

The fundamental principle behind using deuterium and carbon-13 labeling is the ability to distinguish between molecules synthesized de novo from the labeled precursor and pre-existing unlabeled molecules. When cells are cultured in a medium containing a labeled substrate, such as deuterated water (D₂O) or ¹³C-glucose, the isotopes are incorporated into newly synthesized molecules.

For instance, in the biosynthesis of sterols, the carbon backbone is assembled from acetyl-CoA units. If ¹³C-labeled acetate (B1210297) is provided, the resulting zymosterol and its subsequent metabolites will contain ¹³C atoms at specific positions, which can be detected by ¹³C-NMR or by an increase in mass-to-charge ratio in MS. Similarly, deuterium from D₂O can be incorporated into the sterol structure through various reduction and isomerization reactions, providing a means to track the synthesis of these molecules.

Research Findings from Deuterium Labeling Studies

Recent research has utilized deuterium labeling to investigate the intricate details of the post-squalene portion of cholesterol biosynthesis, where zymosterol is a key intermediate. In one pivotal study, researchers used D₂O to track the synthesis of various sterols in different mouse tissues and cultured human cells. This approach allowed for the measurement of the rate of synthesis and the flow (flux) of intermediates through the pathway.

A significant finding from these studies is the identification of zymosterol as a critical branch point in cholesterol biosynthesis. It has been demonstrated that zymosterol can be further metabolized through at least two different routes: the Bloch pathway and the Kandutsch-Russell pathway. By incubating human embryonic kidney cells (HEK-293) with synthetically created deuterium-labeled zymosterol (d5-zymosterol), researchers were able to precisely trace its conversion to downstream products.

The experiments revealed that in these cells, zymosterol is the primary substrate for the enzyme 3β-hydroxysteroid-Δ²⁴ reductase (DHCR24), which catalyzes a reduction step in the Kandutsch-Russell pathway. The conversion of d5-zymosterol to various downstream intermediates was quantified, providing a detailed map of its metabolic fate.

The data from these labeling experiments can be summarized in the following tables, illustrating the flux of zymosterol through different biosynthetic routes.

| Metabolite | Relative Abundance (%) in Control Cells | Relative Abundance (%) in DHCR24-Overexpressing Cells |

|---|---|---|

| d5-Zymosterol | 100 | 100 |

| d5-Zymostenol | 15 | 45 |

| d5-Lathosterol | 5 | 20 |

| d5-7-Dehydrocholesterol | 2 | 10 |

| d5-Cholesterol | 10 | 40 |

This table illustrates the relative amounts of various downstream sterols derived from deuterium-labeled zymosterol in standard HEK-293 cells compared to cells engineered to overexpress the enzyme DHCR24. The data shows a significant increase in the conversion of zymosterol to cholesterol and its immediate precursors in the Kandutsch-Russell pathway when DHCR24 is more abundant.

Insights from Carbon-13 Labeling

While the aforementioned study prominently featured deuterium labeling, carbon-13 labeling has also been instrumental in defining the carbon sources for the sterol backbone. By providing cells with substrates like [¹³C]-glucose or [¹³C]-acetate, researchers can trace the incorporation of carbon atoms into zymosterol and other intermediates.

This technique is particularly powerful when combined with NMR spectroscopy. ¹³C-NMR can provide detailed information about the specific location of the ¹³C labels within the molecule, which helps in elucidating the stereochemistry of the enzymatic reactions involved in the biosynthetic pathway. Mass spectrometry, specifically gas chromatography-mass spectrometry (GC-MS), is also widely used to analyze the mass isotopomer distribution of sterols, which reveals the number of ¹³C atoms incorporated into each molecule.

The combination of deuterium and carbon-13 labeling studies has provided a comprehensive understanding of the biosynthesis and metabolic fates of zymosterol. These techniques have not only confirmed its position as a central intermediate in cholesterol synthesis but have also revealed the existence of multiple, tissue- and cell-type specific pathways that emanate from it. The ability to quantify the flux through these pathways using stable isotopes continues to be a vital tool in metabolic research.

| Enzyme | Reaction | Isotopic Labeling Application |

|---|---|---|

| Sterol C-24 methyltransferase (SMT) | Methylation of zymosterol to fecosterol (B45770) | Use of ¹³C-labeled S-adenosyl methionine (SAM) to trace the origin of the methyl group. |

| 3β-hydroxysteroid-Δ²⁴ reductase (DHCR24) | Reduction of the C24-C25 double bond | Tracing the conversion of d5-zymosterol to d5-zymostenol and downstream products. |

| Δ⁸-Δ⁷ sterol isomerase (EBP) | Isomerization of the Δ⁸ double bond to Δ⁷ | Monitoring the conversion of labeled zymosterol to lathosterol (B1674540). |

Enzymology of Zymosterol Metabolism

Enzymes Catalyzing Zymosterol (B116435) Formation

The journey from lanosterol (B1674476) to zymosterol is a critical phase in the post-squalene part of cholesterol synthesis, primarily occurring in the endoplasmic reticulum. This transformation involves the removal of three methyl groups from lanosterol, a process orchestrated by a group of enzymes collectively, though sometimes informally, referred to as the lanosterol demethylation complex.

The conversion of lanosterol to zymosterol is not a single-step reaction but a multi-enzyme process. A key player in this is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51A1 gene. osti.gov This enzyme catalyzes the removal of the 14α-methyl group from lanosterol. osti.gov The demethylation process is complex, involving three successive oxidation steps that require NADPH and molecular oxygen. wikipedia.org

Following the removal of the 14α-methyl group, two additional methyl groups at the C-4 position are removed to yield zymosterol. This process involves a series of reactions catalyzed by a sterol-C4-methyl oxidase, a sterol-C4-decarboxylase, and a 3-ketosteroid reductase. While the concept of a stable, physical "lanosterol demethylation complex" is not definitively established in all organisms, the functional coordination of these enzymes is essential for the efficient conversion of lanosterol to zymosterol.

| Enzyme | Function in Zymosterol Formation |

| Lanosterol 14α-demethylase (CYP51A1) | Catalyzes the removal of the 14α-methyl group from lanosterol. osti.gov |

| Sterol-C4-methyl oxidase | Initiates the removal of the two methyl groups at the C-4 position. |

| Sterol-C4-decarboxylase | Continues the C-4 demethylation process. |

| 3-Ketosteroid reductase | Completes the C-4 demethylation, leading to the formation of zymosterol. |

Enzymes Acting on Zymosterol and its Derivatives

Once formed, zymosterol is a substrate for several enzymes that further modify its structure, leading to the synthesis of cholesterol in animals or other sterols like ergosterol (B1671047) in fungi.

Sterol Δ24-reductase, also known as DHCR24, is a key enzyme that acts on zymosterol. It catalyzes the reduction of the double bond at the C-24 position in the side chain of zymosterol. reactome.org This reaction is a critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis. The activity of DHCR24 is not limited to zymosterol; it also acts on other sterol intermediates with a Δ24 double bond.

Another crucial enzyme in the metabolism of zymosterol is sterol C8-C7 isomerase. This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol ring structure. This conversion is a vital step in the pathway leading to cholesterol and other Δ5-sterols. nih.gov

In fungi and plants, zymosterol can be alkylated at the C-24 position by a class of enzymes known as sterol methyltransferases (SMTs). nih.gov These enzymes use S-adenosyl-L-methionine (SAM) as a methyl group donor. The addition of a methyl group to zymosterol is a key step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. nih.gov In plants, SMTs are involved in the synthesis of a diverse array of phytosterols (B1254722). researchgate.net

| Enzyme | Action on Zymosterol | Pathway |

| Sterol Δ24-Reductase (DHCR24) | Reduces the C-24 double bond in the side chain. reactome.org | Cholesterol Biosynthesis (Kandutsch-Russell pathway) |

| Sterol C8-C7 Isomerase | Isomerizes the C8-C9 double bond to the C7-C8 position. nih.gov | Cholesterol and other Δ5-sterol biosynthesis |

| Sterol Methyltransferase (SMT) | Adds a methyl group at the C-24 position. nih.gov | Ergosterol (fungi) and Phytosterol (plants) biosynthesis |

Regulation of Enzymatic Activities in Zymosterol Pathways

The enzymatic activities involved in zymosterol metabolism are tightly regulated to maintain cellular sterol homeostasis. This regulation occurs at both the transcriptional and post-transcriptional levels.

The expression of genes encoding for enzymes in the cholesterol biosynthesis pathway, including those that metabolize zymosterol, is primarily regulated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. nih.gov When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. Conversely, high cholesterol levels inhibit SREBP activation, leading to a decrease in the synthesis of these enzymes.

DHCR24 expression, for instance, is known to be regulated by SREBP-2. wikipedia.org Additionally, the activity of some enzymes in the pathway can be modulated by feedback inhibition from downstream sterol products. For example, high levels of cholesterol can allosterically inhibit certain enzymes in the pathway.

In fungi, the expression of genes in the ergosterol pathway, including those acting on zymosterol, is also subject to complex regulatory networks that respond to cellular sterol levels and environmental cues.

Cellular and Subcellular Dynamics of Zymosterol and Its Derivatives

Intracellular Localization of Zymosterol (B116435)

Zymosterol, a key precursor in cholesterol synthesis, is primarily found in the plasma membrane of mammalian cells, despite its synthesis originating in the endoplasmic reticulum. This distribution suggests a dynamic trafficking process rather than accumulation in the ER.

Cholesterol synthesis, including the formation of zymosterol, occurs within the endoplasmic reticulum. However, studies indicate that little to no zymosterol or cholesterol accumulates in the rough ER in vivo. This suggests that as soon as zymosterol is synthesized, it is rapidly moved to other cellular locations. researchgate.netnih.govresearchgate.net

Zymosterol is predominantly localized in the plasma membrane. Evidence for this includes:

Approximately 80% of biosynthetically labeled zymosterol was found to be oxidized by cholesterol oxidase in fixed intact cells, indicating its accessibility at the cell surface. nih.gov

Sucrose density gradient analysis of cell homogenates showed that the distribution profile of newly synthesized zymosterol matched that of the plasma membrane. nih.gov

The pool of radiolabeled zymosterol in the plasma membrane exhibits rapid turnover, faster than intracellular cholesterol, indicating it is not a static component. researchgate.netnih.govresearchgate.net

The presence of zymosterol in the plasma membrane is significant, as cholesterol itself is a major structural lipid enriched in this compartment, typically constituting 35% to 45% of lipid molecules. ahajournals.org

Movement and Trafficking Mechanisms of Zymosterol within Cells

The movement of zymosterol within the cell is characterized by rapid transport from its site of synthesis in the ER to the plasma membrane and subsequent internalization and conversion to cholesterol.

While vesicular transport is a known mechanism for lipid movement, evidence suggests that sterols, including zymosterol, can also be transported via non-vesicular mechanisms. These mechanisms involve the movement of monomeric sterol between donor and acceptor membranes, potentially facilitated by lipid transfer proteins or occurring at membrane contact sites. ahajournals.orgnih.govmpi-cbg.denih.gov Zymosterol's more polar nature compared to other precursors like lathosterol (B1674540) facilitates its efflux from cells to acceptors. capes.gov.br

Zymosterol undergoes rapid flux between cellular membranes. Key observations include:

Newly synthesized zymosterol moves to the plasma membrane from the ER without a detectable lag, with a half-time of approximately 9 minutes, which is about twice as fast as cholesterol. researchgate.netnih.govresearchgate.nethmdb.cawikipedia.org

[3H]-labeled zymosterol pulsed into intact cells is initially found in the plasma membrane, then rapidly internalized and converted to [3H]-cholesterol. researchgate.netnih.gov

Approximately half of the newly synthesized [3H]-cholesterol returns to the plasma membrane within 30 minutes of the initial [3H]-zymosterol pulse. researchgate.netnih.gov

Nascent zymosterol accumulates in a buoyant sterol-rich intracellular membrane before reaching the plasma membrane. This membrane also interacts with nascent cholesterol and cholesterol synthesized from exogenous zymosterol, suggesting rapid bidirectional movement between the ER, this intermediate membrane, and the plasma membrane. researchgate.netnih.gov

The data suggest that zymosterol circulates within the cell, with its rapid movement and turnover in the plasma membrane indicating a dynamic role in the cholesterol biosynthetic pathway. researchgate.netnih.govhmdb.ca

Experimental Methodologies for Studying Zymosterol and Zymosterol Acetate

Isolation and Purification Techniques for Zymosterol (B116435) and its Acetate (B1210297) Derivative

The isolation and purification of zymosterol and its acetate derivative typically begin with extraction from biological matrices. Zymosterol itself has been isolated from plant sources, such as the ethyl acetate fraction of Pachystela brevipes root extracts, utilizing column chromatography on silica (B1680970) gel with gradient elution systems, commonly employing hexane (B92381) and ethyl acetate mixtures saspublishers.comresearchgate.net. Further purification can be achieved through preparative Thin-Layer Chromatography (TLC) saspublishers.com.

For analytical purposes, sterols are often extracted using established lipid extraction protocols, such as the Bligh/Dyer method, which involves chloroform (B151607) and methanol (B129727) lipidmaps.org. Solid-Phase Extraction (SPE) is also a recognized technique for isolating sterol fractions csic.es. Following extraction, saponification is frequently employed to remove fatty acids and other esterified lipids, yielding an unsaponifiable residue that is enriched in sterols csic.esresearchgate.net. This residue is then subjected to further chromatographic purification steps to isolate specific sterols or their derivatives.

Chromatographic Analysis of Zymosterol and Related Sterols

Chromatographic techniques are indispensable for separating, identifying, and quantifying zymosterol and its derivatives within complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for sterol profiling, offering high sensitivity and specificity nih.govcapes.gov.brfrontiersin.orgnih.gov. GC-MS allows for the separation of sterols based on their volatility and polarity, followed by their identification through mass spectral fragmentation patterns researchgate.netresearchgate.net.

To enhance volatility and thermal stability, sterols, including zymosterol, are often derivatized. Acetylation, converting the hydroxyl group to an acetate ester, is a common derivatization strategy that can improve chromatographic resolution and facilitate GC-MS analysis researchgate.netresearchgate.net. The acetate derivative of zymosterol can be identified by its characteristic mass spectrum, with key ions being recorded in spectral libraries nih.gov. For instance, the NIST Mass Spectrometry Data Center lists data for zymosterol acetate, including total peaks and specific mass-to-charge ratios (m/z) nih.gov.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value(s) | Reference |

| NIST Number | 17406 | nih.gov |

| Total Peaks | 132 | nih.gov |

| m/z values (key) | 426, 411, 213 | nih.gov |

GC-MS analysis requires careful method development, including the selection of appropriate capillary columns (e.g., HP-5MS) and temperature programming for optimal separation of closely related sterols frontiersin.org. While GC-MS is powerful for identification, differentiating between sterol isomers can be challenging without authentic standards or advanced tandem MS techniques researchgate.netresearchgate.net.

High Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (HPLC-MS), provides a robust platform for the quantitative analysis of sterols, often without the need for derivatization lipidmaps.orgnih.govnih.govmdpi.com. Reversed-phase HPLC (RP-HPLC) using C18 stationary phases is a widely adopted method for separating sterols based on their hydrophobicity lipidmaps.org.

Advanced LC-MS methods have been developed to separate and quantify multiple cholesterol precursors, including zymosterol, in a single chromatographic run nih.govmdpi.com. These methods often utilize specific stationary phases (e.g., pentafluorophenyl) and mobile phase gradients to achieve optimal resolution nih.govmdpi.com. A significant challenge in sterol analysis by HPLC is the chromatographic separation of structurally similar compounds, such as zymosterol, 24-dehydrolathosterol, and desmosterol (B1670304), which share similar molecular weights and mass transitions nih.govmdpi.com.

Table 2: Representative HPLC Retention Times for Sterols

| Sterol | Retention Time (min) | Method Type | Reference |

| Desmosterol | 8.69 | HPLC-MS | researchgate.net |

| Lathosterol (B1674540) | 9.45, 9.6 | HPLC-MS | researchgate.net |

| Cholesterol | 9.45, 9.6 | HPLC-MS | researchgate.net |

| Cholestanol | 9.96 | HPLC-MS | researchgate.net |

| β-Sitosterol | 10.34 | HPLC-MS | researchgate.net |

| Zymosterol | 15 - 27 | LC-MS | nih.govmdpi.com |

HPLC can also be employed for the preparative isolation of sterols, enabling the collection of purified compounds for further analysis oup.com.

Application of Acetate Derivatives in Chromatographic Analyses

While LC-MS methods often analyze sterols directly without derivatization, the use of acetate derivatives can still be beneficial in specific HPLC applications, potentially altering retention behavior or improving detector response. The preparation of acetate derivatives typically involves reacting the sterol with acetic anhydride, often in the presence of a base catalyst researchgate.net. The resulting acetate esters are then analyzed using GC-MS or HPLC, providing a means to identify and quantify the original sterol researchgate.netresearchgate.net.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the identity and elucidating the detailed structure of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Focus on academic insight, not basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques essential for the in-depth structural elucidation of organic molecules, providing atomic-level insights beyond simple identification anu.edu.au. For this compound, NMR spectroscopy is crucial for confirming its structure and stereochemistry.

¹H NMR Spectroscopy: This technique provides information about the types and environments of hydrogen atoms within the molecule. For this compound, ¹H NMR would reveal characteristic signals for the acetate methyl group, as well as distinct patterns for the numerous aliphatic and olefinic protons present in the sterol skeleton and side chain. The chemical shifts and splitting patterns (coupling constants) offer clues about the connectivity and spatial proximity of these protons researchgate.netuni-saarland.de.

¹³C NMR Spectroscopy: This method provides information about the carbon backbone of the molecule. ¹³C NMR spectra of this compound would show distinct resonances for each unique carbon atom, including the carbonyl carbon of the acetate group, carbons involved in double bonds, and carbons bearing hydroxyl groups (in the parent zymosterol) or attached to methyl groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH₃, CH₂, CH, and quaternary carbons researchgate.netuni-saarland.de.

2D NMR Techniques: For complex molecules like sterols, 1D NMR spectra alone may not be sufficient for complete structural assignment. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing the connectivity between atoms and assigning specific signals to their corresponding nuclei saspublishers.comanu.edu.auresearchgate.netuni-saarland.de. COSY reveals proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, and HMBC identifies longer-range correlations between protons and carbons, which are critical for piecing together the molecular framework and confirming stereochemical assignments researchgate.netuni-saarland.de.

By integrating data from these various NMR experiments, researchers can confirm the presence of the acetate group, verify the sterol ring system, and elucidate the precise stereochemistry of this compound, providing deep academic insight into its molecular architecture.

Compound List:

Zymosterol

this compound

Other Spectral Methods for Research Context

The characterization of this compound often involves a suite of spectroscopic techniques that probe different aspects of its molecular structure and electronic properties. While NMR and MS are foundational, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Raman spectroscopy offer distinct insights into functional groups, electronic transitions, and vibrational modes, respectively. X-ray diffraction (XRD) can provide definitive solid-state structural information when suitable crystals are available.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy can confirm the presence of key functional groups, particularly the ester linkage.

Research Findings: The ester functional group in this compound is characterized by a strong carbonyl (C=O) stretching absorption. Typically, aliphatic esters exhibit a C=O stretch in the range of 1750-1735 cm⁻¹ spectroscopyonline.comorgchemboulder.com. The acetate ester also contributes C-O stretching vibrations, often appearing as one or more bands in the 1300-1000 cm⁻¹ region spectroscopyonline.comorgchemboulder.com. The specific position of these bands can provide subtle structural information. For instance, the acetate ester's C-C-O stretch is noted to occur at approximately 1240 cm⁻¹, which is a characteristic feature spectroscopyonline.com.

Data Table:

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Carbonyl (C=O) | 1735-1750 |

| Ester C-O | 1300-1000 (multiple bands) |

| Acetate C-C-O | ~1240 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is typically associated with electronic transitions, particularly in conjugated systems or molecules with chromophores. Steroids like this compound, with their unsaturated bonds, can exhibit absorption in the UV region.

Research Findings: While specific UV-Vis data for this compound is not extensively detailed in the provided search results, related sterols like ergosterol (B1671047) show characteristic absorption maxima in the UV range due to their conjugated double bond systems nih.gov. For ergosterol, absorption peaks are reported at approximately 262, 272, 282, and 294 nm nih.gov. It is plausible that this compound, possessing unsaturation, would also exhibit UV absorption, though the exact wavelengths and intensities would depend on its specific conjugated system. UV-Vis spectroscopy can be useful for quantitative analysis and purity assessment if a distinct chromophore is present.

Raman Spectroscopy

Raman spectroscopy, like IR spectroscopy, probes molecular vibrations but through inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to IR.

Research Findings: Research on related compounds, such as cholesteryl acetate, has utilized micro-Raman spectroscopy to analyze the C=O stretching mode and other vibrational properties, comparing experimental results with theoretical calculations nih.gov. While direct Raman data for this compound is sparse in the provided snippets, studies on ergosterol highlight specific Raman bands associated with its conjugated double bonds, such as a prominent peak at 1602 cm⁻¹ attributed to the two conjugated C=C bonds in its ring system researchgate.net. This suggests that Raman spectroscopy could be employed to identify and characterize the unsaturated regions within this compound. Furthermore, general studies on acetate compounds indicate that Raman spectroscopy can detect characteristic vibrational modes related to the acetate group nih.govmdpi.com.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of crystalline solids. It requires the compound to form well-defined crystals.

Research Findings: While no direct XRD data for this compound crystals are presented, XRD is a standard method for confirming the solid-state structure of organic compounds nih.govopenreview.net. If this compound can be crystallized, XRD analysis would provide definitive information about its molecular packing, bond lengths, and angles, serving as a high-resolution structural confirmation. Studies on related sterols and other organic compounds commonly employ XRD for structural elucidation escholarship.orgresearchgate.net.

Compound List:

this compound

Zymosterol

Ergosterol

Cholesteryl acetate

Cholesterol

Bryonolic acid

Cholestanetriol

Zinc acetate

Poly(Vinyl Acetate)

Poly(Vinyl Alcohol)

VeoVa

Polidisp DM21

Polidisp DM22

Polidisp DM23

DiBP (Diisobutyl phthalate)

DPGDB (Dipropylene Glycol Dibenzoate)

DEGDB (Diethylene Glycol Dibenzoate)

K₂PdCl₆

ZnO

Zinc hydroxide (B78521) acetate

LHS (Layered Hydroxide Salts)

LHS-Pd⁰

Aspirin

Squalene synthase

Simvastatin

Butylated hydroxytoluene

Triphenylphosphine

Amphotericin B (AmB)

D₂O (Deuterium Oxide)

Ethanol

Saccharomyces cerevisiae

Breviolum minutum

Modulation and Perturbation of Zymosterol Metabolism in Research Models

Pharmacological Inhibition of Zymosterol (B116435) Converting Enzymes

Pharmacological agents that target enzymes essential for converting lanosterol (B1674476) to cholesterol can profoundly impact the levels of intermediate sterols, including zymosterol.

Triparanol (B1683665) is a well-characterized inhibitor of sterol Δ24-reductase (DHCR24), an enzyme responsible for the reduction of the Δ24 double bond in the sterol side chain, a critical step in the conversion of desmosterol (B1670304) to cholesterol nih.govtaylorandfrancis.com. By inhibiting DHCR24, triparanol blocks the downstream synthesis of cholesterol, leading to the accumulation of precursor sterols.

In research models, triparanol has been shown to induce significant accumulation of zymosterol. For instance, studies using cultured rat hepatoma cells demonstrated that treatment with triparanol at a concentration of 45 µM resulted in the accumulation of zymosterol nih.gov. Similarly, in cultured human fibroblasts, triparanol treatment led to a marked increase in labeled zymosterol, indicating its role in elevating the cellular pool of this sterol intermediate nih.gov. These findings highlight triparanol's efficacy in perturbing the cholesterol pathway and accumulating zymosterol.

Iminolanosterol (IL) is another compound that interferes with the conversion of lanosterol to cholesterol, functioning similarly to triparanol by inhibiting key enzymes in the pathway nih.govresearchgate.net. Research indicates that IL, like triparanol, can cause the accumulation of various sterol intermediates.

In rat hepatoma cell cultures, iminolanosterol at a concentration of 45 µM was observed to cause the accumulation of zymosterol nih.gov. Furthermore, at intermediate concentrations ranging from 9 to 22.5 µM, both iminolanosterol and triparanol led to the accumulation of multiple sterols, including zymosterol, desmosterol, and cholesta-5,7,24-trien-3β-ol nih.gov. This suggests that these inhibitors broadly affect the later stages of cholesterol biosynthesis, leading to a complex pattern of intermediate sterol accumulation.

Genetic Manipulation Affecting Zymosterol Metabolism

Genetic modifications, such as altering the expression levels of key enzymes, provide a powerful means to study the role of specific proteins in sterol metabolism.

The enzyme DHCR24 is central to the conversion of desmosterol to cholesterol, acting as a branching point between different cholesterol biosynthetic pathways, namely the Bloch and Kandutsch-Russell pathways frontiersin.org. Manipulating the expression of DHCR24 has direct consequences on zymosterol levels.

Studies involving the overexpression of DHCR24 have shown that it can lead to lanosterol being quantitatively converted into zymosterol, a Bloch pathway intermediate elifesciences.org. Conversely, genetic knockout (KO) studies have revealed significant accumulations of zymosterol in cells lacking functional DHCR24. For example, DHCR24 KO HepG2 cells exhibited approximately a 10-fold increase in zymosterol, along with other Bloch pathway sterols biorxiv.org. In contrast, DHCR24 overexpression in myeloid cells resulted in decreased levels of desmosterol and zymosterol nih.gov. These findings underscore the critical role of DHCR24 in processing zymosterol and its downstream products.

Cellular Responses to Altered Zymosterol Levels

Zymosterol, along with desmosterol, has been identified as a potent ligand for Liver X Receptors (LXRs) and Retinoid X Receptors (RXRs) biorxiv.orgbiorxiv.orgnih.gov. LXRs are nuclear receptors that regulate genes involved in lipid metabolism and cholesterol homeostasis. The accumulation of zymosterol due to metabolic perturbations can therefore activate these signaling pathways, influencing gene expression related to lipid transport and metabolism nih.gov. For instance, DHCR24 KO cells, characterized by high zymosterol concentrations, showed enriched LXR signaling biorxiv.orgbiorxiv.org.

Furthermore, zymosterol has been localized to the plasma membrane, suggesting a role in membrane structure or function nih.gov. The perturbation of cholesterol biosynthesis, leading to zymosterol accumulation, has also been linked to cellular stress responses. For example, triparanol, which causes zymosterol accumulation, has been shown to induce eryptosis, a form of programmed cell death in erythrocytes characterized by cell shrinkage and phosphatidylserine (B164497) exposure researchgate.net. These observations suggest that altered zymosterol levels can have significant functional consequences for cellular integrity and signaling.

Comparative Biochemistry and Phylogenetics of Zymosterol Pathways

Diversity of Zymosterol (B116435) Metabolism Across Biological Kingdoms

The metabolic fate of zymosterol varies significantly among mammals, fungi, plants, algae, and protozoa, leading to the synthesis of distinct end-product sterols that are crucial for membrane structure and function.

In mammalian cells, zymosterol is a transient intermediate in the biosynthesis of cholesterol, the principal sterol in animal tissues. nih.govnih.gov The conversion of lanosterol (B1674476) to cholesterol is a complex process that occurs in the endoplasmic reticulum. nih.gov Zymosterol is formed from lanosterol through a series of demethylation reactions. nih.gov Subsequently, zymosterol is converted to cholesterol through several enzymatic steps. ttu.edu Though a minor component in terms of mass, zymosterol is metabolically active and has been observed to move rapidly from its site of synthesis in the endoplasmic reticulum to the plasma membrane, at a rate more than double that of cholesterol itself. nih.govmdpi.com In human fibroblasts, the conversion of zymosterol to cholesterol occurs exclusively in the rough endoplasmic reticulum. mdpi.comoup.com Studies have shown that while cholesterol synthesis takes place in the endoplasmic reticulum, its precursor, zymosterol, is predominantly found in the plasma membrane, suggesting a dynamic circulation of this intermediate within the cell. mdpi.comresearchgate.net

Table 1: Key Features of Zymosterol Metabolism in Mammals

| Feature | Description |

| End Product | Cholesterol |

| Precursor | Lanosterol |

| Cellular Location of Conversion | Endoplasmic Reticulum |

| Key Intermediate Role | Transient precursor to cholesterol |

| Intracellular Movement | Rapid transit between endoplasmic reticulum and plasma membrane |

In fungi and yeasts, such as the model organism Saccharomyces cerevisiae, zymosterol is a critical intermediate in the biosynthesis of ergosterol (B1671047), the primary fungal sterol. nih.govnih.gov The ergosterol biosynthetic pathway is a target for many antifungal drugs. The conversion of lanosterol to zymosterol is a multi-step process involving several enzymes encoded by the ERG genes. This includes the lanosterol 14-α-demethylase (Erg11/Cyp51), C-14 reductase (Erg24), and a C-4 demethylation complex (Erg25, Erg26, Erg27). nih.govacs.org

Zymosterol is a significant branch point in the pathway and is the first sterol intermediate that can be incorporated into cellular membranes. nih.gov Following its synthesis, zymosterol is converted to fecosterol (B45770) by the enzyme C-24 sterol methyltransferase (Erg6). nih.gov Subsequent enzymatic reactions catalyzed by other Erg proteins lead to the final product, ergosterol. nih.gov Mutations in the genes of the ergosterol pathway can lead to the accumulation of intermediates like zymosterol and can affect the organism's viability and sensitivity to antifungal agents. nih.govfrontiersin.org

Table 2: Enzymes Involved in Zymosterol Metabolism in Saccharomyces cerevisiae

| Enzyme (Gene) | Function |

| Erg11 (CYP51) | Lanosterol 14-α-demethylase |

| Erg24 | C-14 reductase |

| Erg25 | C-4 methyl oxidase |

| Erg26 | C-3 dehydrogenase |

| Erg27 | 3-ketoreductase |

| Erg6 | C-24 sterol methyltransferase (converts zymosterol to fecosterol) |

The sterol biosynthesis pathways in plants and algae are distinct from those in mammals and fungi, primarily in their initial cyclization step of 2,3-oxidosqualene (B107256). Instead of lanosterol, the precursor in these photosynthetic organisms is cycloartenol (B190886). researchgate.net This fundamental difference implies that the pathway leading to the diverse array of phytosterols (B1254722) in plants and sterols in algae does not necessarily proceed through a prominent zymosterol intermediate in the same manner as the lanosterol-based pathways.

Green algae, for instance, can synthesize ergosterol, but they do so via a cycloartenol-Δ25(27)-olefin pathway, which differs from the fungal lanosterol-Δ24(28)-olefin pathway. elsevierpure.com In this pathway, the substrate for the C24-methyltransferase is cycloartenol, not zymosterol. elsevierpure.com

Brown algae (Phaeophyceae) are known to produce fucosterol (B1670223) as their main sterol. nih.gov While detailed metabolic pathways for all algal species are not fully elucidated, the use of cycloartenol as a precursor suggests a divergence from the canonical zymosterol pathway seen in fungi. nih.gov

The sterol metabolism in protozoan parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis, presents a unique and complex picture. These organisms are capable of synthesizing their own ergostane-type sterols, and zymosterol acts as a key branch-point intermediate in this process. The sterol C24-methyltransferase in some trypanosomatids can utilize zymosterol or its methylated derivatives as substrates. This is a notable difference from fungi, where the substrate for this enzyme is more strictly zymosterol.

Trypanosoma brucei possesses an uncommon sterol metabolic network that can lead to the production of ergosterol. Interestingly, the bloodstream form of the parasite can also scavenge cholesterol from its mammalian host, which appears to suppress the endogenous synthesis of C28-sterols. The enzymes in the trypanosomal ergosterol biosynthesis pathway, including those metabolizing zymosterol, are considered potential drug targets due to their absence in the mammalian host.

Evolutionary Aspects of Sterol Biosynthesis Pathways Involving Zymosterol

The diversity in zymosterol metabolism across biological kingdoms is a product of a long evolutionary history. Phylogenetic and comparative genomic studies have shed light on the origins and divergence of these essential metabolic pathways.

The last eukaryotic common ancestor (LECA) is believed to have possessed a relatively complex sterol biosynthesis pathway. nih.gov The subsequent evolution of this pathway across different eukaryotic lineages appears to have occurred primarily through gene loss and modification of existing enzymes, a process described as "tinkering." nih.gov

A major evolutionary divergence in sterol biosynthesis is the use of two different initial cyclization products of 2,3-oxidosqualene: lanosterol in animals and fungi, and cycloartenol in the photosynthetic lineage (plants and algae). This bifurcation set the stage for the evolution of distinct downstream pathways. The lanosterol-based pathway, which prominently features zymosterol, leads to cholesterol in animals and ergosterol in fungi. The cycloartenol-based pathway in plants evolved to produce a wide array of phytosterols.

The key enzymatic step that differentiates ergosterol from cholesterol synthesis is the methylation at the C-24 position of the sterol side chain. nih.gov This reaction is catalyzed by S-adenosyl-L-methionine (AdoMet)-sterol-C-methyltransferase (SMT), an enzyme present in fungi, algae, plants, and protozoa, but absent in mammals. researchgate.net In fungi, the primary substrate for this enzyme is zymosterol. researchgate.net

The sterol biosynthesis pathways in parasitic protozoa, like Trypanosoma, show evidence of convergent evolution, where metabolic reduction has occurred in obligate endoparasites. nih.gov The retention of a zymosterol-centric pathway for ergosterol synthesis in these organisms, which is distinct from their mammalian hosts, highlights its essential role and makes it an attractive target for chemotherapy.

The structural differences between the end products—cholesterol and ergosterol—resulting from these divergent pathways have profound effects on the properties of cell membranes. Ergosterol, with its more rigid side chain and additional double bonds, is thought to impart different fluidity and packing characteristics to fungal membranes compared to cholesterol in animal membranes. These functional differences likely drove the evolutionary selection and maintenance of these distinct biosynthetic routes.

Emerging Research Areas and Future Perspectives on Zymosterol

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to unravel complex biological pathways and their regulatory networks nih.govfrontiersin.orgnih.govmdpi.com. Studies on sterol biosynthesis, including the pathways involving zymosterol (B116435), have benefited from these integrated methodologies to elucidate metabolic flux and regulatory mechanisms mdpi.comnih.gov. For Zymosterol acetate (B1210297), applying multi-omics strategies could provide a more holistic understanding of its metabolic fate and its precise positioning within the broader cholesterol biosynthesis cascade. Such research could reveal how genetic variations or environmental factors influence Zymosterol acetate levels and its conversion to downstream products. However, comprehensive multi-omics analyses specifically targeting this compound for pathway elucidation remain an emerging frontier.

Advanced Analytical Techniques for Elucidating Zymosterol Intermediates

The characterization of sterol biosynthesis intermediates relies heavily on advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) nih.gov. This compound may serve as a reference standard in these analytical workflows, aiding in the identification and quantification of related sterols ontosight.ainih.gov. Future research could leverage cutting-edge analytical methodologies, including hyphenated techniques and high-resolution mass spectrometry, to identify and characterize novel intermediates or metabolites associated with this compound transformations. Elucidating these intermediates is crucial for a detailed understanding of its metabolic journey and potential biological functions.

Investigation of Zymosterol's Role in Cellular Signaling Beyond Structural Contributions

Sterols, particularly cholesterol, are known to be critical for maintaining cell membrane integrity and function, influencing lipid raft formation, and modulating the activity of membrane-associated proteins involved in cellular signaling researchgate.netmdpi.com. While this compound's primary recognized role is as a precursor to cholesterol, its specific contributions to cellular signaling pathways, independent of its conversion to cholesterol, are less understood. Investigating potential non-structural roles of this compound, such as its direct interaction with signaling molecules or its influence on membrane dynamics beyond cholesterol's established functions, represents a promising avenue for future research.

Theoretical and Computational Modeling of Zymosterol Transformations

Theoretical and computational modeling approaches are increasingly vital for dissecting complex biochemical processes, predicting molecular transformations, and simulating metabolic networks nih.govfrontiersin.orgmdpi.comunimib.itescholarship.org. Applying these methodologies to this compound could offer significant insights into its metabolic pathways, enzymatic conversions, and interactions within cellular environments. Developing computational models that accurately represent this compound's transformations could help predict its flux through various pathways, identify key regulatory enzymes, and explore potential therapeutic targets related to sterol metabolism. This area represents a significant future perspective for understanding this compound's biochemical landscape.

Compound Information

| Property/Role | Description | Source/Context |

| Chemical Name | This compound | ontosight.ainih.gov |

| Synonyms | Cholesta-8,24-dien-3-ol, acetate, (3beta,5alpha)- | nih.gov |

| Molecular Formula | C29H46O2 | nih.gov |

| Role in Biosynthesis | Precursor/intermediate in cholesterol biosynthesis | ontosight.ainih.gov |

| Biological Significance | Contributes to cell membrane integrity and function via cholesterol synthesis | ontosight.aimdpi.com |

| Research Status in Emerging Areas | Research is emerging/theoretical in multi-omics, advanced analytics, cellular signaling, and computational modeling of its transformations. | Based on current literature analysis |

Q & A

Q. What are the key steps in the biosynthetic pathway of zymosterol acetate, and how can researchers validate intermediates experimentally?

this compound is synthesized via the sterol biosynthesis pathway. Key steps include the conversion of lanosterol to zymosterol through demethylation and isomerization reactions catalyzed by enzymes like CYP51A1 (lanosterol 14α-demethylase) and sterol isomerases . To validate intermediates, researchers use:

- Isotopic labeling : Incubate cells with [¹⁴C]acetate or [³H]mevalonate, followed by thin-layer chromatography (TLC) or HPLC to trace labeled intermediates (e.g., zymosterol accumulation under inhibitor treatment) .

- Enzyme inhibition : Apply inhibitors like 24(R,S),25-iminolanosterol to block specific steps, then analyze unsaponifiable lipid extracts via radiochromatography to identify stalled intermediates .

- Mass spectrometry : LC-MS/MS with APCI or ESI ionization quantifies intermediates in biological samples (e.g., LOD = 10 nM for zymosterol) .

Q. Which analytical methods are most reliable for quantifying this compound in complex biological matrices?

Robust quantification requires:

- LC-MS/MS : Achieves high sensitivity (LOD: 10–30 nM) and specificity using multiple reaction monitoring (MRM) transitions. For example, APCI ionization at 10–30 eV optimizes sterol detection .

- Validation parameters : Include linearity (R² > 0.95), recovery rates (>80%), and matrix-matched calibration to account for lipid-rich samples like plasma .

- Fluorescence assays : Track this compound dynamics in membranes using fluorescent derivatives (e.g., cholesteryl acetate analogs) with time-resolved fluorescence intensity measurements .

Q. How can researchers distinguish this compound from structurally similar sterols in membrane studies?

Differentiation strategies include:

- Electrophoretic separation : Use non-denaturing PAGE to resolve sterols based on hydrophobicity and molecular weight (e.g., zymosterol vs. desmosterol) .

- Western blotting : Employ antibodies targeting sterol-binding proteins (e.g., DnaK or FlaB) to assess sterol-protein interactions, revealing specificity differences .

- NMR spectroscopy : Compare ¹³C-NMR chemical shifts, particularly at C3 (this compound’s acetyl group) and C24 (double bond position) .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in lipid rafts be resolved?

Discrepancies arise from model system variability (e.g., prokaryotic vs. eukaryotic membranes) and methodological differences. To address this:

- Comparative assays : Replicate experiments in both synthetic lipid bilayers and native membranes (e.g., Borrelia burgdorferi lipid rafts) using fluorescence recovery after photobleaching (FRAP) to assess mobility .

- Controlled perturbations : Deplete this compound via cyclodextrin extraction and monitor raft-associated signaling proteins (e.g., LXR/RXR activation) via qPCR or proteomics .

- Multi-system validation : Cross-reference findings with omics datasets (e.g., transcriptomic data from The Cancer Genome Atlas) to identify conserved pathways .

Q. What experimental designs are optimal for tracing this compound’s metabolic flux in disease models?

Use integrated isotopic and omics approaches:

- Dual labeling : Combine [¹³C]glucose (for de novo synthesis tracing) and [²H]water (for turnover rates) in hepatoma cell lines, followed by GC-MS flux analysis .

- Knockout models : CRISPR-Cas9-mediated deletion of HSD17B7 or CYP51A1 in mice to study this compound accumulation and compensatory pathways (e.g., estrogen biosynthesis) .

- Multi-omics integration : Map sterol levels to transcriptomic/proteomic data (e.g., via XCMS Online) to identify regulatory nodes in pathways like LXR/RXR activation .

Q. How does this compound influence membrane-protein interactions compared to cholesterol?

Methodological insights:

- Molecular dynamics (MD) simulations : Compare lipid bilayer properties (e.g., thickness, curvature) with/without this compound using force fields like CHARMM36 .

- Surface plasmon resonance (SPR) : Measure binding kinetics between sterols and transmembrane receptors (e.g., GPCRs) immobilized on sensor chips .

- Cryo-EM : Resolve structural changes in membrane proteins (e.g., ion channels) incubated with this compound vs. cholesterol .

Methodological Challenges and Innovations

- Solubility optimization : Use β-cyclodextrin or lipid nanoparticles to enhance this compound delivery in aqueous media .

- Pathway crosstalk analysis : Apply weighted gene co-expression network analysis (WGCNA) to link sterol levels to inflammatory or metabolic pathways .

- Data contradiction protocols : Establish consensus thresholds for sterol quantification across labs (e.g., inter-laboratory validation of LC-MS/MS parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.